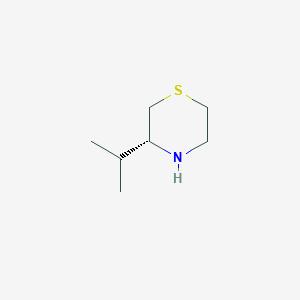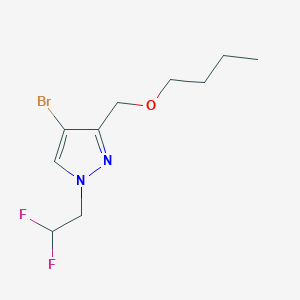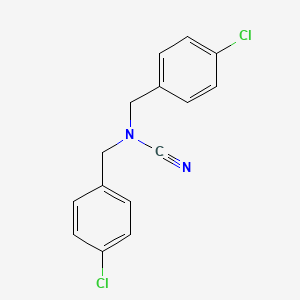
(R)-3-Isopropylthiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Isopropylthiomorpholine is a chiral sulfur-containing heterocyclic compound It features a morpholine ring substituted with an isopropyl group at the third carbon and a sulfur atom replacing the oxygen atom in the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Isopropylthiomorpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as morpholine and isopropyl halides.
Substitution Reaction: The morpholine undergoes a substitution reaction with an isopropyl halide in the presence of a base such as sodium hydride or potassium carbonate. This step introduces the isopropyl group at the third carbon of the morpholine ring.
Sulfur Introduction: The oxygen atom in the morpholine ring is replaced with a sulfur atom through a nucleophilic substitution reaction using a sulfur source like thiourea or hydrogen sulfide.
Industrial Production Methods: In an industrial setting, the production of ®-3-Isopropylthiomorpholine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: ®-3-Isopropylthiomorpholine can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiomorpholine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiomorpholine.
Substitution: Various substituted thiomorpholines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: ®-3-Isopropylthiomorpholine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, ®-3-Isopropylthiomorpholine can be used to study the effects of sulfur-containing heterocycles on biological systems. It may serve as a model compound for investigating the interactions of sulfur atoms with biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its chiral nature allows for the exploration of enantioselective interactions with biological targets.
Industry: In the industrial sector, ®-3-Isopropylthiomorpholine can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-3-Isopropylthiomorpholine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through its sulfur atom, forming covalent or non-covalent bonds. The isopropyl group can influence the compound’s binding affinity and selectivity by providing steric hindrance or hydrophobic interactions.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It can modulate receptor activity by interacting with binding pockets.
Pathways: The compound’s effects on molecular pathways depend on its specific interactions with biological targets.
Comparaison Avec Des Composés Similaires
Thiomorpholine: Lacks the isopropyl group, making it less sterically hindered.
3-Isopropylmorpholine: Contains an oxygen atom instead of sulfur, affecting its electronic properties.
4-Isopropylthiomorpholine: The isopropyl group is positioned differently, altering its steric and electronic effects.
Uniqueness: ®-3-Isopropylthiomorpholine is unique due to its specific substitution pattern and the presence of both sulfur and an isopropyl group. This combination of features can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
(3R)-3-propan-2-ylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c1-6(2)7-5-9-4-3-8-7/h6-8H,3-5H2,1-2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRDOAOPORIBFB-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CSCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CSCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2546741.png)

![(E)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)[(4-chlorophenyl)methoxy]amine](/img/structure/B2546744.png)

![Cyclopropyl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2546746.png)

![N-(2,3-dimethylphenyl)-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2546750.png)
![[1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2546754.png)
![1-cyclopentyl-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2546755.png)
![N-({[2,3'-bipyridine]-4-yl}methyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2546756.png)

![6-ethyl 3-methyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2546761.png)

